molecular formula C8H8N4O2 B2754823 methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate CAS No. 2253640-52-5

methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B2754823
CAS No.: 2253640-52-5
M. Wt: 192.178
InChI Key: OHAYHJLTPHWTGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure The resulting intermediate can then be converted to the desired product via nitrile intermediates, which are subsequently transformed into amidoximes and amidines .

Industrial Production Methods

While specific industrial production methods for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate are not well-documented, the general approach involves large-scale application of the aforementioned synthetic routes. The use of palladium catalysts and high-pressure reactors is common in industrial settings to achieve efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a kinase inhibitor make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)5-4-11-12-3-2-10-7(9)6(5)12/h2-4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAYHJLTPHWTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=CN2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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